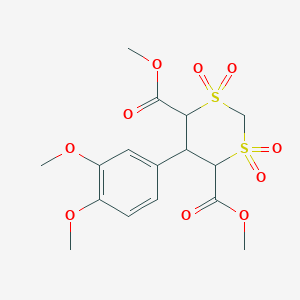![molecular formula C16H19FN4O B3823524 1-[2-(4-fluorophenyl)ethyl]-4-[(1H-imidazol-2-ylmethyl)amino]-2-pyrrolidinone](/img/structure/B3823524.png)
1-[2-(4-fluorophenyl)ethyl]-4-[(1H-imidazol-2-ylmethyl)amino]-2-pyrrolidinone
Übersicht
Beschreibung
1-[2-(4-fluorophenyl)ethyl]-4-[(1H-imidazol-2-ylmethyl)amino]-2-pyrrolidinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. Also known as FIIN-1, this compound is a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) family.
Wirkmechanismus
FIIN-1 selectively binds to the ATP-binding site of 1-[2-(4-fluorophenyl)ethyl]-4-[(1H-imidazol-2-ylmethyl)amino]-2-pyrrolidinone, thereby inhibiting its activity. This leads to the inhibition of downstream signaling pathways, including the MAPK/ERK and PI3K/AKT pathways. By inhibiting these pathways, FIIN-1 can block the growth and survival of cancer cells that rely on 1-[2-(4-fluorophenyl)ethyl]-4-[(1H-imidazol-2-ylmethyl)amino]-2-pyrrolidinone signaling for their proliferation.
Biochemical and Physiological Effects:
FIIN-1 has been shown to have potent antitumor activity in various cancer cell lines, including breast, lung, and gastric cancer. It has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that tumors require for their growth. In addition, FIIN-1 has been shown to have bone-strengthening effects, making it a potential treatment for osteoporosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of FIIN-1 is its selectivity for 1-[2-(4-fluorophenyl)ethyl]-4-[(1H-imidazol-2-ylmethyl)amino]-2-pyrrolidinone. This makes it a useful tool for studying the role of 1-[2-(4-fluorophenyl)ethyl]-4-[(1H-imidazol-2-ylmethyl)amino]-2-pyrrolidinone in various diseases. However, its potency can also be a limitation, as it may require higher concentrations for effective inhibition. In addition, the synthesis of FIIN-1 can be challenging, which may limit its availability for some researchers.
Zukünftige Richtungen
There are several future directions for research on FIIN-1. One area of interest is the development of more potent and selective 1-[2-(4-fluorophenyl)ethyl]-4-[(1H-imidazol-2-ylmethyl)amino]-2-pyrrolidinone inhibitors. Another area of research is the use of FIIN-1 in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to understand the long-term effects of FIIN-1 on bone health and to explore its potential as a treatment for osteoporosis.
In conclusion, FIIN-1 is a promising compound with potential applications in medical research. Its ability to selectively inhibit 1-[2-(4-fluorophenyl)ethyl]-4-[(1H-imidazol-2-ylmethyl)amino]-2-pyrrolidinone makes it a useful tool for studying the role of 1-[2-(4-fluorophenyl)ethyl]-4-[(1H-imidazol-2-ylmethyl)amino]-2-pyrrolidinone in various diseases, including cancer and osteoporosis. While there are limitations to its use, further research on FIIN-1 may lead to the development of more potent and effective 1-[2-(4-fluorophenyl)ethyl]-4-[(1H-imidazol-2-ylmethyl)amino]-2-pyrrolidinone inhibitors and new treatments for these diseases.
Wissenschaftliche Forschungsanwendungen
FIIN-1 has been extensively studied for its potential applications in medical research. Its ability to selectively inhibit 1-[2-(4-fluorophenyl)ethyl]-4-[(1H-imidazol-2-ylmethyl)amino]-2-pyrrolidinone has been shown to have therapeutic potential in various diseases, including cancer, osteoporosis, and rare genetic disorders. In preclinical studies, FIIN-1 has been shown to inhibit the growth of cancer cells and reduce tumor size in animal models.
Eigenschaften
IUPAC Name |
1-[2-(4-fluorophenyl)ethyl]-4-(1H-imidazol-2-ylmethylamino)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O/c17-13-3-1-12(2-4-13)5-8-21-11-14(9-16(21)22)20-10-15-18-6-7-19-15/h1-4,6-7,14,20H,5,8-11H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHWXPCANVIANDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CCC2=CC=C(C=C2)F)NCC3=NC=CN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-[(1S*,4S*)-2-azabicyclo[2.2.1]hept-2-yl]-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide](/img/structure/B3823475.png)
![2-[(2Z)-4-methyl-2-(phenylimino)-1,3-thiazol-3(2H)-yl]ethanol hydrobromide](/img/structure/B3823490.png)
![4-[(2Z)-3-benzyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]-2,6-di-tert-butylphenol hydrobromide](/img/structure/B3823497.png)
![N-[3-[3-(dimethylamino)propyl]-4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B3823498.png)
![N-[(2Z)-4-(4-methoxyphenyl)-3-{6-[(2Z)-4-(4-methoxyphenyl)-2-(phenylimino)-1,3-thiazol-3(2H)-yl]hexyl}-1,3-thiazol-2(3H)-ylidene]aniline dihydrobromide](/img/structure/B3823501.png)

![2-[4-(1-adamantyl)phenoxy]-N,N-diethyl-N-methylethanaminium iodide](/img/structure/B3823510.png)
![methyl 2-{[(1-oxido-3-pyridinyl)carbonyl]amino}benzoate](/img/structure/B3823516.png)
![N-({[3-(diethylamino)-2-hydroxypropyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B3823534.png)

![N-(2-(2-furyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)-4-methylbenzamide](/img/structure/B3823546.png)
![4,10-dibromotetracyclo[6.3.0.0~2,6~.0~5,9~]undecan-3-one](/img/structure/B3823553.png)